![molecular formula C9H8Cl2N4OS B15186255 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide CAS No. 97416-74-5](/img/structure/B15186255.png)
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H8Cl2N4OS and a molecular weight of 291.16 g/mol. This compound is known for its unique structure, which includes a hydrazono group and a dichlorophenyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 2-(2,3-dichlorophenyl)hydrazono-2-thioxoacetamide. This intermediate is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) is essential to maintain the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,4-dichlorophenyl)acetamide
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,5-dichlorophenyl)acetamide
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,6-dichlorophenyl)acetamide
Uniqueness
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.
Propiedades
Número CAS |
97416-74-5 |
|---|---|
Fórmula molecular |
C9H8Cl2N4OS |
Peso molecular |
291.16 g/mol |
Nombre IUPAC |
(2E)-2-(carbamothioylhydrazinylidene)-2-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-5-3-1-2-4(6(5)11)7(8(12)16)14-15-9(13)17/h1-3H,(H2,12,16)(H3,13,15,17)/b14-7+ |
Clave InChI |
MADAFGZOISGUPF-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\NC(=S)N)/C(=O)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(=NNC(=S)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
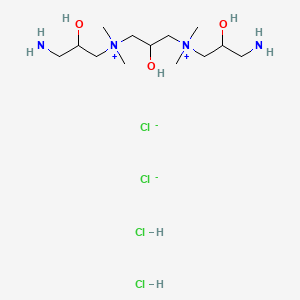
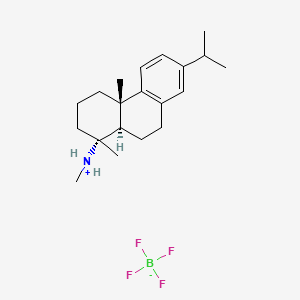

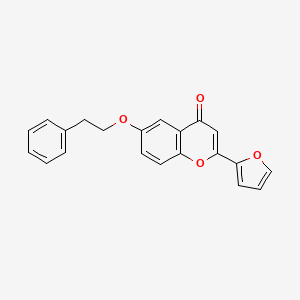

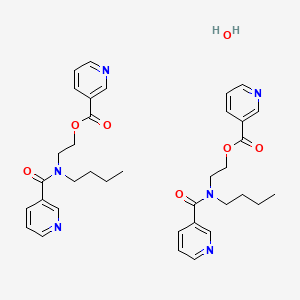
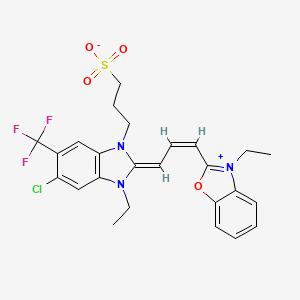

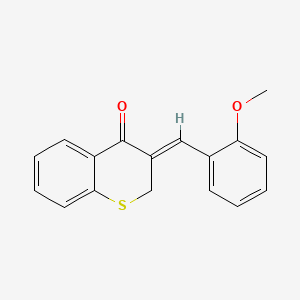
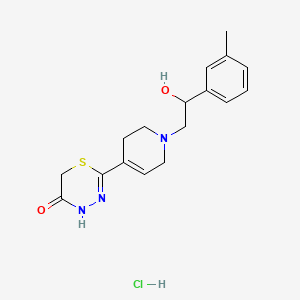
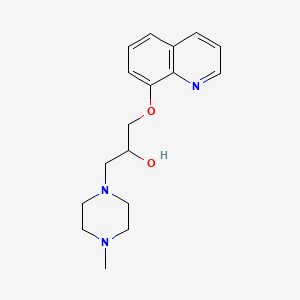

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
